N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
Description
N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-benzyl-2-(cyanomethylsulfanyl)-4-oxo-3-pentylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-2-3-7-13-27-22(29)19-11-10-18(15-20(19)26-23(27)30-14-12-24)21(28)25-16-17-8-5-4-6-9-17/h4-6,8-11,15H,2-3,7,13-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCRUKUJWUWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N=C1SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions. One common approach is the condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde, followed by reductive cyclization using iron in boiling acetic acid . This method yields the desired quinazoline derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their biological activities, including anti-cancer and antimicrobial properties.
N-benzyl-2-methoxybenzamides: Investigated for their herbicidal activity and potential as bleaching agents.
Uniqueness
N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in medicinal chemistry and material science. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and development .
Biological Activity
N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core structure, which is known for its diverse biological activities. The presence of the cyanomethyl and sulfanyl groups contributes to its unique chemical properties, potentially enhancing its interaction with biological targets.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. The compound appears to inhibit specific kinases involved in cancer cell proliferation. Molecular docking studies indicate that it may interact with key proteins such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival.
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Kinase inhibition | Interaction with EGFR |
Case Studies
- In Vitro Studies : A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability, suggesting effective cytotoxicity against these cancer types. The MTT assay was utilized to quantify cell viability post-treatment.
- Molecular Docking Studies : Computational studies revealed that this compound binds effectively to the active site of EGFR, indicating its potential as a targeted therapy for cancers associated with EGFR overexpression.
- Animal Models : Preliminary animal studies are necessary to further validate the efficacy and safety profile of this compound in vivo. These studies will help determine appropriate dosing regimens and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
